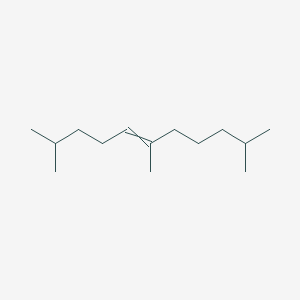

2,6,10-Trimethylundec-5-ene

Description

Structure

3D Structure

Properties

CAS No. |

62951-97-7 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

2,6,10-trimethylundec-5-ene |

InChI |

InChI=1S/C14H28/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h10,12-13H,6-9,11H2,1-5H3 |

InChI Key |

AHKNALZUDCOVDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(=CCCC(C)C)C |

Origin of Product |

United States |

Contextualization Within Terpenoid and Isoprenoid Chemistry

Terpenoids, or isoprenoids, constitute a vast and diverse class of naturally occurring organic compounds derived from the five-carbon isoprene (B109036) unit. wiley.com They are classified based on the number of these units they contain, such as monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20). tamu.eduresearchgate.net These compounds can be acyclic or cyclic and may contain additional functional groups. wiley.commdpi.com

The C14 skeleton of 2,6,10-trimethylundec-5-ene does not strictly adhere to the isoprene rule, which involves head-to-tail linkages of C5 units. For this reason, it can be classified as an irregular terpenoid or, more commonly, as an analog of acyclic sesquiterpenoids (C15). perfumerflavorist.comnih.gov Research into such analogs is often motivated by the desirable properties of natural sesquiterpenoids like farnesol (B120207) or nerolidol (B1678203), whose complex syntheses or limited natural availability necessitate the search for structurally similar, more accessible alternatives. perfumerflavorist.comnih.gov

The structural relationship between a standard sesquiterpene and the 2,6,10-trimethylundecene framework is highlighted below.

| Compound Type | Example Compound | Carbon Skeleton | Key Structural Features |

|---|---|---|---|

| Acyclic Sesquiterpenoid | Farnesol | C15 | Regular head-to-tail isoprene construction; contains a primary alcohol functional group. |

| Acyclic Sesquiterpenoid Analog | This compound | C14 | Irregular terpenoid-like structure; lacks a functional group, consisting only of a hydrocarbon backbone. |

Overview of Research Trajectories for Complex Branched Alkenes

Complex branched alkenes, such as 2,6,10-trimethylundec-5-ene, are important substrates in several major areas of chemical research. Their reactivity is dictated by the nature of the carbon-carbon double bond and the steric and electronic effects of the substituent groups.

Catalytic Cracking

The petroleum industry extensively uses fluid catalytic cracking (FCC) to break down large hydrocarbons into smaller, more valuable molecules like gasoline and light olefins. wikipedia.orgessentialchemicalindustry.org The study of branched alkenes is central to understanding and optimizing these processes. Research using model compounds helps to elucidate reaction mechanisms, which involve the formation and rearrangement of carbocation intermediates on the surface of zeolite catalysts. acs.orgnih.govlibretexts.org The degree of branching and the position of the double bond significantly influence the stability of these intermediates and, consequently, the distribution of the final products. acs.orgnih.gov

Ozonolysis

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene to form smaller carbonyl compounds. libretexts.orglibretexts.org This reaction is a cornerstone of structural elucidation in natural product chemistry and a valuable synthetic tool. libretexts.orglibretexts.org For a trisubstituted alkene like this compound, ozonolysis would cleave the C5-C6 double bond to yield a ketone and an aldehyde. jove.com The reactivity in ozonolysis is influenced by the substitution pattern of the alkene; trisubstituted alkenes generally react faster than less substituted ones. rsc.orgrsc.org

Hydrofunctionalization

The selective addition of functional groups across a double bond (hydrofunctionalization) is a fundamental transformation in organic synthesis. For unactivated, complex alkenes, this can be challenging. Modern research focuses on developing catalysts, often based on earth-abundant metals like cobalt, that can mediate these reactions with high chemo- and regioselectivity. rsc.orgchinesechemsoc.org These methods, proceeding through mechanisms like metal-catalyzed hydrogen atom transfer (MHAT), allow for the installation of various heteroatoms, turning simple hydrocarbon backbones into more valuable functionalized molecules. acs.orgnih.govchemrxiv.org

Sophisticated Analytical Methodologies for 2,6,10 Trimethylundec 5 Ene Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,6,10-trimethylundec-5-ene. chemijournal.comarabjchem.orgshimadzu.com Its high resolving power allows for the separation of constitutional isomers, which is particularly challenging for this compound due to the numerous possibilities. umanitoba.ca The coupling of GC with MS provides not only retention time data for separation but also mass spectra for confident identification by comparing fragmentation patterns with library spectra. researchgate.netresearchgate.net

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. umanitoba.ca This is crucial for accurately determining the concentration of this compound in various matrices. The use of internal standards is a common practice to ensure the accuracy and reproducibility of quantification. mdpi.com

Table 1: GC-MS Parameters for Terpene Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | DB-5MS (30 m x 0.32 mm x 0.25 µm) or similar non-polar column gcms.cz |

| Carrier Gas | Helium nih.gov |

| Injection Mode | Split or Splitless |

| Oven Program | Temperature ramp (e.g., 50°C hold, then ramp to 320°C) gcms.cz |

| MS Detector | Electron Ionization (EI), Quadrupole or Time-of-Flight (TOF) |

| Mass Range | m/z 10-550 gcms.cz |

Pyrolysis-GC-MS (Py-GC-MS) for Polymer Analysis yielding Trimethylundecenes

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for the characterization of polymeric materials. researchgate.netd-nb.info This method involves the thermal decomposition of a polymer in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. pstc.org The resulting chromatogram, or pyrogram, serves as a chemical fingerprint of the polymer. pstc.org

In the context of this compound, Py-GC-MS can be employed to identify polymers that yield this compound upon thermal degradation. For instance, certain types of synthetic rubbers or plastics may contain structural units that, when cleaved at high temperatures, produce various isomers of trimethylundecene. geologyscience.ru The identification of these specific pyrolysis products provides valuable information about the composition and structure of the original polymer. Studies have shown the detection of 2,4,6-trimethylundec-10-ene as a pyrolysis product in the analysis of compost samples, indicating the presence of certain plastics. frontiersin.org

Chiral Gas Chromatography for Enantiomeric Purity Assessment of Undecene Derivatives

Many natural and synthetic compounds, including derivatives of undecene, exist as enantiomers—non-superimposable mirror images with potentially different biological activities. gcms.cz Chiral gas chromatography is a specialized technique used to separate these enantiomers. chromatographyonline.comresearchgate.net This is achieved by using a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to their separation. gcms.czmdpi.com

The most common CSPs for this purpose are based on cyclodextrin (B1172386) derivatives. mdpi.comsigmaaldrich.com The ability to resolve enantiomers is crucial for determining the enantiomeric purity of a sample, which is vital in fields such as fragrance, food, and pharmaceutical industries where the chirality of a molecule can significantly impact its properties. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Trimethylundecenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. jchps.comresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers. ¹³C NMR reveals the number of different carbon environments. Together, they allow for the piecing together of the molecular structure. For complex molecules like sesquiterpenes, advanced 2D NMR experiments are often necessary. kubikat.orgpageplace.deethernet.edu.et

Application of Advanced NMR Techniques (e.g., trNOESY, gCOSY) in Stereochemical Assignment

The determination of the relative stereochemistry of this compound and its derivatives is accomplished using advanced NMR techniques. The Nuclear Overhauser Effect (NOE) is a key phenomenon that provides information about the spatial proximity of atoms within a molecule. diva-portal.org

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for this purpose. ipb.pt For instance, a transferred NOESY (trNOESY) experiment can be used to study the conformation of a ligand when it is bound to a larger molecule, by observing the NOEs of the ligand in the bound state. researchgate.net Gradient-selected COSY (gCOSY) experiments are used to establish proton-proton coupling correlations, which helps in assigning the proton network. The stereochemistry of sesquiterpenes has been successfully established using 2D-NMR techniques. elsevierpure.comresearchgate.net

High-Resolution Mass Spectrometry and Advanced Ionization Techniques (e.g., NH₄⁺ CI-MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a significant advantage over standard MS for confirming the identity of this compound and distinguishing it from isobaric interferences.

Advanced ionization techniques, such as Ammonium Ion Chemical Ionization Mass Spectrometry (NH₄⁺ CI-MS), offer softer ionization methods compared to traditional electron ionization (EI). researchgate.netresearchgate.net This results in less fragmentation and a more prominent molecular ion or adduct ion, which is beneficial for molecular weight determination. tofwerk.com NH₄⁺ CI-MS has been shown to be a versatile technique for the measurement of a wide range of organic compounds, including terpenes. researchgate.net The sensitivity of this technique depends on the binding energy of the analyte-NH₄⁺ cluster. researchgate.net

Table 2: Comparison of Ionization Techniques

| Ionization Technique | Principle | Advantages for Trimethylundecene Analysis |

|---|---|---|

| Electron Ionization (EI) | High-energy electrons bombard molecules, causing ionization and extensive fragmentation. | Provides characteristic fragmentation patterns for library matching. arabjchem.org |

| Ammonium Ion Chemical Ionization (NH₄⁺ CI) | Reagent ions (NH₄⁺) transfer a proton or form an adduct with the analyte molecule. researchgate.net | "Soft" ionization method, preserves the molecular ion, useful for molecular weight determination. tofwerk.com |

Hyphenated Chromatographic Techniques in Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing this compound. nih.goviosrjournals.org The combination of the separation power of chromatography with the identification capabilities of spectroscopy provides a comprehensive analytical solution. researchgate.net

Examples of powerful hyphenated techniques include:

GC-MS: As discussed earlier, this is a fundamental tool for volatile compound analysis. chemijournal.com

LC-MS (Liquid Chromatography-Mass Spectrometry): While GC-MS is ideal for volatile compounds, LC-MS is suited for less volatile or thermally labile derivatives of this compound. nih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique allows for the direct structural elucidation of compounds as they are separated by LC.

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): This technique offers significantly increased peak capacity and resolving power compared to conventional GC-MS, making it ideal for the analysis of highly complex samples like essential oils or environmental extracts. umanitoba.ca

These advanced hyphenated methods are invaluable for isolating and identifying this compound and related compounds in challenging matrices, contributing to a deeper understanding of their presence and significance in various scientific fields. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2,6,10 Trimethylundec 5 Ene

Isomerization Studies, including Double Bond Migration and Skeletal Rearrangements

The structural framework of 2,6,10-trimethylundec-5-ene allows for several modes of isomerization, including the migration of the double bond along the carbon chain and more complex skeletal rearrangements, often catalyzed by acidic conditions.

Double Bond Migration: The position of the double bond can be shifted from the C5=C6 position to adjacent locations through catalytic processes. Base-catalyzed isomerization can occur via the deprotonation of an allylic hydrogen at C4 or C7. The resulting resonance-stabilized allylic anion can then be protonated at an alternate carbon, leading to the formation of a new alkene isomer. Transition metal catalysts, such as those based on ruthenium, are also known to facilitate double bond migration through a hydride mechanism, involving the formation of π-olefin complexes and subsequent 1,2-insertion into the metal-hydride bond.

Skeletal Rearrangements: In the presence of acid catalysts, such as solid phosphoric acid, this compound is susceptible to significant skeletal rearrangements. udel.edu By analogy with the well-studied acyclic sesquiterpene farnesene, acid-catalyzed reactions are expected to proceed through carbocation intermediates. Protonation of the C5=C6 double bond would generate a tertiary carbocation at C6. This reactive intermediate can then undergo intramolecular cyclization, where another double bond or a C-H bond within the molecule attacks the carbocation center. udel.edu This process can lead to the formation of various cyclic sesquiterpene skeletons, such as bisabolene or cedrene-type structures. The specific products formed are highly dependent on reaction conditions like temperature and the nature of the acid catalyst. udel.edu

| Catalyst Type | Reaction Type | Probable Intermediates | Potential Products |

| Strong Base (e.g., alkoxide) | Double Bond Migration | Allylic Carbanion | 2,6,10-Trimethylundec-4-ene, 2,6,10-Trimethylundec-6-ene |

| Acid (e.g., H₃PO₄, Lewis Acids) | Skeletal Rearrangement | Tertiary Carbocations | Monocyclic and Bicyclic Sesquiterpenes |

| Transition Metal (e.g., Ru-H) | Double Bond Migration | π-allyl Metal Complex | Isomeric Trimethylundecenes |

Oxidation and Reduction Pathways of the Undecene Moiety

The alkene functionality is the primary site for both oxidation and reduction reactions, leading to a variety of functionalized derivatives.

Oxidation Pathways: The electron-rich double bond of this compound is readily oxidized. Two key oxidative transformations are epoxidation and ozonolysis.

Epoxidation: This reaction involves the addition of a single oxygen atom across the double bond to form an epoxide (oxirane). This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through catalytic processes using hydrogen peroxide in the presence of peptide-based catalysts. nih.gov For this compound, this would yield 5,6-epoxy-2,6,10-trimethylundecane. The reactivity of the trisubstituted double bond is generally high towards epoxidation. mdpi.commassey.ac.nznih.gov

Ozonolysis: A more drastic oxidation, ozonolysis, results in the complete cleavage of the carbon-carbon double bond. wikipedia.orglibretexts.org The alkene reacts with ozone (O₃) at low temperatures to form an unstable ozonide intermediate, which is then worked up under reductive or oxidative conditions. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com Reductive workup (e.g., with zinc or dimethyl sulfide) of the ozonide from this compound would cleave the molecule into two smaller carbonyl compounds: 5-methylhexan-2-one and 4-methylpentanal. masterorganicchemistry.combyjus.com Ozonolysis is a powerful tool for structural elucidation by breaking down larger molecules into smaller, identifiable fragments. wikipedia.org Studies on the ozonolysis of the related compound farnesene have shown it produces a variety of products due to its multiple double bonds, with the reaction also generating OH radicals that can lead to further oxidation products. nih.gov

Reduction Pathways: The most common reduction pathway for the undecene moiety is catalytic hydrogenation. This reaction adds two hydrogen atoms across the double bond, converting the alkene into its corresponding alkane, 2,6,10-trimethylundecane.

Catalytic Hydrogenation: This process is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), under a hydrogen atmosphere. sintef.nolibretexts.org Homogeneous catalysts, like Crabtree's catalyst, are also highly effective and can hydrogenate sterically hindered trisubstituted alkenes. libretexts.org The reaction kinetics are influenced by factors such as hydrogen pressure, temperature, and catalyst loading. sintef.noresearchgate.netaston.ac.uk Studies on the hydrogenation of various terpenes have demonstrated high conversion rates under optimized conditions. acs.orgmdpi.com

| Reaction | Reagent(s) | Key Intermediate | Product(s) |

| Epoxidation | m-CPBA or H₂O₂/catalyst | - | 5,6-Epoxy-2,6,10-trimethylundecane |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Ozonide | 5-Methylhexan-2-one + 4-Methylpentanal |

| Catalytic Hydrogenation | H₂ / Pd/C (or other metal catalyst) | Alkene adsorbed on catalyst surface | 2,6,10-Trimethylundecane |

Cycloaddition Reactions and Pericyclic Processes Involving the Alkene Functionality

Pericyclic reactions are concerted processes that occur via a cyclic transition state. For this compound, the most relevant of these are cycloadditions and ene reactions.

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. In this context, the alkene in this compound would act as the dienophile. However, as a trisubstituted alkene, it is relatively electron-rich and sterically hindered, making it a poor dienophile for reactions with electron-rich dienes under normal thermal conditions. Reactions may be possible with highly reactive, electron-deficient dienes. Enzymatic intermolecular hetero-Diels-Alder reactions have been observed in the biosynthesis of some sesquiterpenes, suggesting that biological systems can facilitate such transformations. nih.govresearchgate.net

Ene Reactions: The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a reactive double or triple bond (the "enophile"). wikipedia.orgorganic-chemistry.org this compound can act as the "ene" component, utilizing the allylic hydrogens at the C4 or C7 positions. For example, in a reaction with a strong enophile like maleic anhydride, a hydrogen atom from C4 or C7 would be transferred to the enophile, with the simultaneous formation of a new carbon-carbon sigma bond and migration of the C5=C6 double bond. These reactions typically require high temperatures to overcome the activation energy associated with breaking the allylic C-H bond. organic-chemistry.org

Fragmentation Pathways in Thermal Processes relevant to 2,6,10-Trimethylundecenes

At elevated temperatures, such as those encountered during pyrolysis, this compound will undergo thermal fragmentation. The degradation process is complex and temperature-dependent, generally proceeding through radical mechanisms.

Based on pyrolysis studies of other terpenes like α-pinene, the initial stages of thermal degradation at moderate temperatures (350–500°C) likely involve isomerization reactions, as described in section 5.1. scirp.org As the temperature increases (above 500°C), C-C bond cleavage (cracking) becomes the dominant pathway. wikipedia.org The bonds most susceptible to cleavage are those adjacent to the double bond (allylic positions) or at branching points, as these lead to more stable radical intermediates.

The fragmentation of the C15 backbone of this compound would be expected to produce a mixture of smaller, more volatile hydrocarbons. scirp.org Likely products would include isoprene (B109036) (a common thermal product of terpenes), propene, and other small alkanes and alkenes, resulting from the cleavage of the undecene chain. At very high temperatures (exceeding 700°C), these smaller fragments can undergo further reactions to form stable aromatic compounds like benzene and toluene. scirp.org

Catalytic Conversions and Reaction Kinetics of Branched Alkenes

Catalytic processes are crucial for selectively transforming branched alkenes like this compound into value-added products. Key conversions include catalytic reforming, hydrogenation, and isomerization.

Catalytic Reforming: This is a major industrial process used to convert low-octane hydrocarbons into high-octane gasoline components. wikipedia.orgtaylorandfrancis.comaxens.net The process utilizes a bifunctional catalyst, typically platinum on an acidic support like alumina, and involves a combination of isomerization, dehydrocyclization, and dehydrogenation. taylorandfrancis.comresearchgate.net When applied to a molecule like this compound, catalytic reforming could lead to branched alkanes (via hydrogenation and isomerization) and aromatic compounds (via dehydrocyclization), significantly altering the molecular structure to produce compounds suitable for fuels. wikipedia.orgresearchgate.net

Reaction Kinetics: The rates of catalytic reactions involving branched alkenes are dependent on multiple variables. For catalytic hydrogenation, kinetic studies on terpenes have shown that reaction rates are influenced by:

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions.

Hydrogen Pressure: The rate often increases with hydrogen pressure up to a certain point, after which it may become independent of pressure.

Catalyst Type and Concentration: The choice of metal (e.g., Pd, Ru, Ir) and support significantly impacts activity and selectivity. nih.govresearchgate.netresearchgate.net

Substrate Structure: Steric hindrance around the double bond can affect the rate of reaction. Trisubstituted alkenes, like this compound, may react slower than less substituted alkenes with certain catalysts. libretexts.orgnih.gov

Kinetic models developed for terpene hydrogenation can describe the individual reaction steps and help optimize conditions for achieving high conversion and selectivity. sintef.no

Environmental Distribution and Geochemical Transformations of 2,6,10 Trimethylundec 5 Ene Analogs

Occurrence in Geologic Samples, such as Kerogen Pyrolysates

Acyclic isoprenoid alkanes are frequently found in various geological materials, including crude oils, shales, and coals. The pyrolysis of kerogen, the complex organic matter in sedimentary rocks, has been shown to release a variety of hydrocarbons, including isoprenoid alkenes. While the C19 isoprenoid prist-1-ene has been identified as a principal isoprenoid obtained from the high-temperature pyrolysis of kerogens, the presence of other isoprenoid alkenes, including C14 trimethylundecenes, is also plausible. The heating of marine sediments has been demonstrated to form a range of isoprenoid compounds, including pristenes and phytenes, alongside C13-C20 alkanes frontiersin.org.

The distribution of isoprenoid alkanes in crude oils can vary, with some oils showing a predominance of pristane and phytane, while others exhibit increased concentrations of isotridecane and isotetradecane, particularly in light crude oils and condensates pepris.com. These C13 and C14 isoprenoids are considered to be derived from the thermal degradation of higher molecular weight precursors.

Formation Mechanisms in Diagenetic and Catagenetic Processes within Sedimentary Basins

The formation of 2,6,10-trimethylundec-5-ene and its analogs is linked to the diagenetic and catagenetic alteration of organic matter within sedimentary basins. Diagenesis involves the biological and chemical alteration of organic material at relatively low temperatures and pressures, while catagenesis occurs at higher temperatures and pressures, leading to the thermal cracking of kerogen and the generation of petroleum.

The primary precursor for many acyclic isoprenoids, such as pristane and phytane, is believed to be the phytyl side chain of chlorophyll researchgate.net. During diagenesis and catagenesis, this C20 alcohol can undergo a series of reactions, including dehydration, reduction, and cracking, to form a variety of shorter-chain isoprenoid hydrocarbons. The formation of C14 isoprenoid alkenes like this compound is likely a result of the thermal cracking of larger isoprenoid precursors or the kerogen matrix itself during catagenesis. The specific isomer, this compound, with its double bond at the C-5 position, suggests a specific cleavage and rearrangement pathway during these thermal processes.

The composition of the original organic matter and the depositional environment significantly influence the diagenetic pathways and the resulting biomarker assemblages usgs.govresearchgate.netmanchester.ac.uk. For instance, the presence of clay minerals like montmorillonite and bentonite can catalyze the generation of C14-C20 isoprenoid hydrocarbons from phytol upon heating frontiersin.org.

Role as Geochemical Biomarkers in Petroleum Exploration and Environmental Forensics

Geochemical biomarkers, or molecular fossils, are organic compounds in sediments, rocks, and petroleum that can be traced back to specific biological precursors researchgate.net. These compounds provide valuable information about the source of organic matter, the depositional environment, thermal maturity, and biodegradation of petroleum researchgate.netresearchgate.net. Acyclic isoprenoids, including pristane and phytane, are well-established biomarkers used in petroleum exploration pepris.comresearchgate.netscielo.org.co. The ratio of pristane (Pr) to phytane (Ph) is often used to infer the redox conditions of the depositional environment amanote.com.

While the biomarker potential of C14 isoprenoids like this compound is less established than their higher-molecular-weight counterparts, their presence and distribution can still offer insights. The relative abundance of lower molecular weight isoprenoids can be indicative of the thermal maturity of the source rock or crude oil researchgate.net. For example, an increase in the relative content of C14 and C15 sesquiterpanes with increasing thermal maturity has been observed researchgate.net.

In environmental forensics, biomarkers are used to trace the source of oil spills and other hydrocarbon contamination researchgate.net. The stability of many biomarker compounds against weathering processes makes them useful for identifying the responsible parties in cases of pollution pepris.comresearchgate.net. Although less resistant than saturated biomarkers like hopanes and steranes, the presence of specific isoprenoid alkenes could potentially contribute to the fingerprinting of hydrocarbon contaminants.

Detection in Microplastic Degradation Products and Environmental Monitoring

A significant recent finding is the potential link between trimethylundecene isomers and the degradation of plastics. The thermal degradation of polypropylene (PP), a common plastic polymer, has been shown to yield a series of tetramethylundecene isomers nih.gov. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a standard method for analyzing polymers and their degradation products nih.gov. This technique involves heating a sample to high temperatures in the absence of oxygen and analyzing the resulting volatile compounds.

The thermal degradation of microplastics in the environment, or during recycling processes, can therefore be a source of this compound and its isomers nih.govresearchgate.netsemanticscholar.orgresearchgate.net. The release of volatile organic compounds (VOCs) from the photo-degradation of plastic debris is a recognized environmental concern nih.gov. As plastic waste becomes increasingly prevalent in marine and terrestrial environments, the release of such degradation products warrants further investigation for environmental monitoring purposes. The development of sensitive analytical methods, such as thermal desorption-gas chromatography-mass spectrometry, allows for the identification of specific degradation products from complex environmental samples nih.gov.

Table 1: Potential Sources of this compound Analogs in the Environment

| Source | Process | Precursor Material |

| Geologic Formations | Diagenesis & Catagenesis | Kerogen, Phytol |

| Microplastic Pollution | Thermal & Photodegradation | Polypropylene |

Photochemical and Biotic Degradation Pathways in Various Environmental Matrices

Once released into the environment, this compound and its analogs are subject to various degradation processes that determine their persistence and fate.

Photochemical Degradation:

Unsaturated hydrocarbons like this compound are susceptible to photochemical degradation, particularly in aquatic environments and the atmosphere. The double bond in the molecule is a reactive site for photo-oxidation processes. Visible light can induce the degradation of the phytyl side chain of chlorophyll in phytoplankton, leading to the formation of various acyclic isoprenoid compounds nih.gov. Similar photochemical oxidation reactions can be expected for other isoprenoid alkenes. These reactions can involve direct photolysis or indirect photo-oxidation mediated by reactive oxygen species. The oxidative cleavage of alkenes can be promoted by visible light, leading to the formation of smaller carbonyl compounds nih.gov.

Biotic Degradation:

Microorganisms play a crucial role in the degradation of hydrocarbons in the environment. The biodegradation of branched and unsaturated hydrocarbons like this compound is an important removal mechanism. While branched-chain alkanes are generally considered more resistant to biodegradation than linear alkanes, many microorganisms have evolved enzymatic pathways to break them down nih.gov.

The aerobic degradation of alkenes often begins with the oxidation of the double bond or the terminal methyl group, catalyzed by monooxygenase or dioxygenase enzymes researchgate.netnih.govfrontiersin.orgresearchgate.net. This initial step introduces oxygen into the molecule, making it more susceptible to further metabolism. The resulting alcohols and fatty acids can then be further broken down through pathways such as β-oxidation. The microbial metabolism of the isoprenoid alkane pristane has been shown to proceed via ω-oxidation of a terminal methyl group followed by β-oxidation nih.govnih.gov. Similar enzymatic pathways are likely involved in the degradation of unsaturated and shorter-chain isoprenoids.

Anaerobic degradation of alkenes is also possible, with some sulfate-reducing bacteria capable of metabolizing 1-alkenes through oxidation of the double bond and addition of organic carbons nih.gov. The effectiveness of biotic degradation depends on various environmental factors, including the availability of nutrients and electron acceptors, as well as the composition of the microbial community nih.govnih.gov. Fungi, with their diverse enzymatic systems, also contribute to the degradation of plastic polymers and their breakdown products nih.gov.

Table 2: Key Enzymes and Processes in the Degradation of Isoprenoid Alkenes

| Degradation Type | Key Processes | Key Enzymes/Mediators |

| Photochemical | Photo-oxidation, Oxidative Cleavage | Reactive Oxygen Species, Visible Light |

| Biotic (Aerobic) | Terminal/Sub-terminal Oxidation, β-oxidation | Monooxygenases, Dioxygenases |

| Biotic (Anaerobic) | Double Bond Oxidation, Carbon Addition | Sulfate-reducing bacteria enzymes |

Theoretical and Computational Chemistry Studies on 2,6,10 Trimethylundec 5 Ene Molecular Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock) are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and energy. nih.govresearchgate.net For 2,6,10-trimethylundec-5-ene, these calculations can determine its most stable three-dimensional structure and provide key energetic and electronic descriptors.

Key properties derived from these calculations include:

Heat of Formation (ΔHf°): The enthalpy change when the compound is formed from its constituent elements in their standard states. This value is crucial for assessing the thermodynamic stability of the molecule.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally indicates higher chemical reactivity. researchgate.net

Ionization Potential and Electron Affinity: These relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They are key indicators of a molecule's tendency to participate in electron-transfer reactions. researchgate.net

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, offering insights into the molecule's polarity and potential sites for nucleophilic or electrophilic attack.

Hypothetical Energetic Properties for this compound

The following table presents plausible values for energetic properties of this compound, calculated using a common DFT method (B3LYP with a 6-31G(d) basis set). These values are illustrative and based on typical results for similar acyclic sesquiterpenoids.

| Property | Calculated Value | Unit | Significance |

| Heat of Formation (Gas) | -385.5 | kJ/mol | Indicates thermodynamic stability relative to elements. |

| HOMO Energy | -9.25 | eV | Relates to the ability to donate electrons. |

| LUMO Energy | 0.55 | eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 9.80 | eV | Indicator of chemical reactivity and electronic stability. |

| Ionization Potential | 9.25 | eV | Energy needed to remove an electron. |

| Dipole Moment | 0.28 | Debye | Measures the overall polarity of the molecule. |

This data is illustrative and not from a published study on this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single, often static, molecule, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. pnas.orgnih.gov For a flexible acyclic molecule like this compound, MD simulations are indispensable for exploring its vast conformational landscape.

By simulating the molecule's movement in a given environment (e.g., in a vacuum, a solvent, or near a surface), researchers can:

Identify Stable Conformers: The long carbon chain can fold into numerous shapes (conformers). MD simulations can identify the most energetically favorable and statistically probable conformers at a given temperature.

Analyze Dihedral Angle Distributions: Tracking the rotation around key single bonds (dihedral angles) reveals the flexibility of the molecular backbone and preferred orientations of its methyl side chains.

Simulate Intermolecular Interactions: MD can model how this compound interacts with other molecules, such as solvent molecules or receptors. This is crucial for understanding its solubility, aggregation behavior, and potential biological activity. rsc.orgrsc.org Techniques like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the stability and flexibility of these interactions. nih.gov

Typical Output from Conformational Analysis of an Acyclic Terpenoid

An MD simulation would yield data on the relative populations of different conformers based on their potential energy.

| Conformer Cluster | Potential Energy (kcal/mol) | Relative Population (%) at 298 K | Key Dihedral Angle (C4-C5-C6-C7) |

| 1 (Global Minimum) | 0.00 | 45.3 | ~175° (trans) |

| 2 | 0.85 | 22.1 | ~65° (gauche) |

| 3 | 1.10 | 15.5 | ~-68° (gauche) |

| 4 | 2.50 | 3.8 | ~-178° (trans) |

This data is representative for a flexible acyclic molecule and does not correspond to a specific study on this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone. nih.govjst.go.jp For this compound, this could involve studying its oxidation, cyclization, or degradation pathways.

Using methods like DFT, researchers can map the entire potential energy surface of a reaction. This involves:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate.

Identifying Intermediates: Locating any stable or metastable species that form during the reaction. d-nb.info

Intrinsic Reaction Coordinate (IRC) analysis: This calculation confirms that a located transition state correctly connects the reactants and products.

For example, a computational study could elucidate the mechanism of epoxidation at the C5-C6 double bond, determining the transition state structure and the energy barrier for the reaction with an oxidizing agent like a peroxy acid. Such studies are crucial in understanding the biosynthesis and metabolism of terpenes. d-nb.infochemrxiv.org

Structure-Activity Relationship (SAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a physical property. thieme-connect.comjocpr.com For a class of molecules like sesquiterpenoids, QSAR can be used to build predictive models for properties such as sedative activity, anti-inflammatory effects, or antimicrobial potency. dntb.gov.uamdpi.com

The process involves:

Data Set Compilation: Gathering a set of structurally related molecules (like various sesquiterpenes) with experimentally measured activity.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). jocpr.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links a subset of the most relevant descriptors to the observed activity. dntb.gov.uaresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. dntb.gov.ua

For this compound, a QSAR model developed for sesquiterpenoid toxicity could predict its potential biological effect based on its calculated descriptors without needing to synthesize and test it first.

Common Molecular Descriptors Used in QSAR for Terpenoids

This table lists descriptors that could be calculated for this compound to be used in a QSAR model.

| Descriptor Class | Example Descriptor | Description |

| Thermodynamic | Molar Refractivity | A measure of the total polarizability of a mole of a substance. dntb.gov.ua |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. researchgate.net |

| Topological | Wiener Index | A distance-based graph invariant related to molecular branching. |

| Steric / Geometric | Molecular Volume | The van der Waals volume of the molecule. |

| Hydrophobicity | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |

Predictive Spectroscopy (e.g., NMR, IR, MS) for Uncharacterized Analogs

Computational methods can accurately predict various types of spectra, which is invaluable for identifying unknown compounds or confirming the structure of newly synthesized molecules. scispace.comschrodinger.com This is particularly useful for distinguishing between isomers or determining the stereochemistry of complex natural products. nih.gov

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's computed equilibrium geometry, one can predict chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for this. nih.gov Comparing the predicted spectrum to an experimental one can confirm a proposed structure. acs.orgleah4sci.com

IR Spectroscopy: Quantum chemical frequency calculations can predict the vibrational modes of a molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms, and its calculated frequency and intensity can be compared to the peaks in an experimental IR spectrum. schrodinger.com

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational chemistry can help by calculating the bond dissociation energies and the stability of potential fragment ions, aiding in the interpretation of fragmentation patterns observed in MS experiments.

Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Shifts for a Related Terpenoid

This table demonstrates how predicted chemical shifts are compared to experimental data to validate a structure. The data shown is for a hypothetical analog.

| Carbon Atom | Predicted δ (ppm) (GIAO/DFT) | Experimental δ (ppm) | Difference (ppm) |

| C1 | 22.5 | 22.7 | -0.2 |

| C2 | 31.8 | 31.9 | -0.1 |

| C3 | 39.5 | 39.4 | +0.1 |

| C4 | 25.8 | 25.7 | +0.1 |

| C5 | 124.1 | 124.3 | -0.2 |

| C6 | 135.2 | 135.1 | +0.1 |

This data is for illustrative purposes and does not represent a specific published result.

Biological Activity and Mechanistic Investigations of 2,6,10 Trimethylundec 5 Ene Derivatives

Anti-Cancer and Cytotoxic Activity Studies (e.g., against HeLa, BT-549, SKOV-3 cell lines)

Derivatives incorporating the 2,6,10-trimethylundecene structure have demonstrated notable cytotoxic effects against several human cancer cell lines. Research has focused on compounds isolated from natural sources, particularly endophytic fungi, which produce a variety of bioactive secondary metabolites.

Integracides, a class of tetracyclic triterpenoids, are among the most studied derivatives. For instance, Integracides H and J, isolated from the endophytic fungus Fusarium sp., have shown significant cytotoxic activity against BT-549 (breast cancer), SKOV-3 (ovarian cancer), and KB (oral cancer) cell lines. researchgate.net Similarly, new integracide derivatives, dedimethyl integracide B and integracide K, produced by the endophyte Fusarium armeniacum M-3, were evaluated for their cytotoxic potential. researchgate.net Integracide K displayed moderate cytotoxicity against HeLa (cervical cancer) cells, while other derivatives showed potent activity against BT-549 and SKOV-3 cell lines, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin. researchgate.net

Another significant derivative is Nahuoic acid A, a polyketide with a complex structure that includes a 2,4,10-trimethylundec-9-ene-3,5,7-triol side chain. This compound has been shown to inhibit the proliferation of various cancer cell lines, including U2OS (osteosarcoma) and breast cancer lines such as SUM159 and MDA-MB-436.

The table below summarizes the cytotoxic activities of several trimethylundecene derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GP) | Source |

| Integracide H | BT-549 | 1.82 µM | researchgate.net |

| SKOV-3 | 1.32 µM | researchgate.net | |

| KB | 0.18 µM | researchgate.net | |

| Integracide J | BT-549 | 2.46 µM | researchgate.net |

| SKOV-3 | 3.01 µM | researchgate.net | |

| KB | 2.54 µM | researchgate.net | |

| Dedimethyl integracide B | BT-549 | 1.97 mg/mL | researchgate.net |

| SKOV-3 | 1.76 mg/mL | researchgate.net | |

| Integracide K | BT-549 | 0.16 mg/mL | researchgate.net |

| SKOV-3 | 0.12 mg/mL | researchgate.net | |

| HeLa | Moderate Cytotoxicity | researchgate.net | |

| Nahuoic Acid A | U2OS (osteosarcoma) | 65 ± 2 μM | |

| SUM159 (breast cancer) | 45 μM | ||

| MDA-MB-436 (breast cancer) | 85 μM | ||

| Carteritin A | HeLa | 0.7 µM | mdpi.com |

| Odoamide | HeLa S3 | 26.3 nM | nih.gov |

| Kulokekahilide-2 | SK-OV-3 | 7.5 nM | mdpi.com |

Investigations into Enzyme Inhibition Mechanisms (e.g., SETD8)

A key molecular target identified for some trimethylundecene derivatives is the enzyme SETD8 (also known as KMT5A), a histone lysine (B10760008) methyltransferase. rsc.org SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark involved in cell cycle regulation, DNA damage response, and carcinogenesis. nih.gov

Nahuoic acid A has been identified as the first selective, natural product inhibitor of SETD8. nih.gov Mechanistic studies have revealed that it acts as a cofactor-competitive inhibitor. rsc.orgrsc.org It mimics the enzyme's natural cofactor, S-adenosylmethionine (SAM), and binds to the cofactor-binding site within the enzyme's active pocket. This competitive inhibition prevents SETD8 from carrying out its methyltransferase function. The binding is stabilized by hydrogen bonds formed between the carboxylate and hydroxyl groups of Nahuoic acid A and the active site of SETD8. The inhibition of SETD8 by its derivatives has been shown to induce the expression of p53 and cause stress in the nucleolus, which impairs ribosome biogenesis, ultimately contributing to the anti-cancer effect. nih.gov

Anti-Leishmanial and Anti-Malarial Activity Research

Derivatives of 2,6,10-trimethylundec-5-ene have also been investigated for their potential to combat parasitic diseases like leishmaniasis and malaria. Leishmaniasis is caused by protozoan parasites of the genus Leishmania, and new treatments are needed due to the toxicity and resistance associated with current therapies. nih.gov

Integracides H and J have demonstrated significant anti-leishmanial activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis, with IC50 values superior to the reference drug pentamidine. researchgate.net Other natural products containing related structures, such as Viridamide A and Dudawalamide D, also exhibit potent activity against L. donovani. nih.govmdpi.com

In the context of malaria, caused by Plasmodium parasites, several compounds featuring a trimethylundecene-like chain have shown promise. Lyngbyabellins, a class of lipopeptides, exhibit antimalarial properties. mdpi.com Furthermore, a derivative identified as (5S,6R,8R,9S,E)-5,8-dihydroxy-2,6,9-trimethylundec-2-enoic acid and dudawalamides A and D have displayed significant activity against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govmdpi.com

| Compound/Derivative | Target Organism | Activity (IC50) | Source |

| Integracide H | Leishmania donovani | 4.75 µM | researchgate.net |

| Integracide J | Leishmania donovani | 3.29 µM | researchgate.net |

| Dedimethyl integracide B | Leishmania donovani | 3.74 mg/mL | researchgate.net |

| Integracide K | Leishmania donovani | 2.53 mg/mL | researchgate.net |

| Viridamide A | Leishmania donovani | 1.5 µM | mdpi.com |

| Dudawalamide D | Leishmania donovani | 2.6 µM | nih.gov |

| (5S,6R,8R,9S,E)-5,8-dihydroxy-2,6,9-trimethylundec-2-enoic acid | Plasmodium falciparum | 0.29 µM | mdpi.com |

| Dudawalamide A | Plasmodium falciparum | 3.6 µM | nih.gov |

| Dudawalamide D | Plasmodium falciparum | 3.5 µM | nih.gov |

Anti-Microbial and Anti-Fungal Properties and Mode of Action

The antimicrobial potential of compounds related to this compound has been explored against various bacterial and fungal pathogens. A ketone derivative, 3,6,10-trimethylundec-9-en-2-one, has been shown to possess antimicrobial properties, inhibiting the growth of bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Other derivatives isolated from fungi, such as 6-hydroxy-astropaquinone B and astropaquinone D, exhibited moderate antibacterial activity against Staphylococcus aureus and P. aeruginosa. nih.gov

The anti-fungal activity of these derivatives is often linked to their ability to disrupt the fungal cell membrane. nih.gov The primary target for many antifungal drugs is ergosterol (B1671047), the main sterol component in fungal membranes. ebsco.comwikipedia.org The mode of action can involve two main strategies:

Inhibition of Ergosterol Synthesis: Compounds like azoles and allylamines inhibit key enzymes (e.g., 14α-lanosterol demethylase, squalene (B77637) epoxidase) in the ergosterol biosynthetic pathway. wikipedia.orgamazonaws.com This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which increases membrane permeability and disrupts cell growth. amazonaws.com

Direct Membrane Disruption: Polyene antifungals bind directly to ergosterol in the membrane, forming pores or channels. wikipedia.org This leads to the leakage of essential cellular contents and ultimately cell death. nih.gov

Natural products like Nannocystin A show strong effects against Candida albicans, and Gageopeptin A also exhibits good antifungal activity, likely operating through similar membrane-targeting mechanisms. mdpi.com

Phytotoxic and Plant Growth Regulatory Effects of Trimethylundecene Derivatives

Certain derivatives of this compound have been found to possess phytotoxic and plant growth regulatory properties, suggesting potential applications as agrochemicals. Plant growth regulators are chemical substances that, in small amounts, modify physiological processes in plants, including growth, flowering, and senescence. oregonstate.eduncert.nic.in

Studies have shown that some natural derivatives can inhibit plant growth. For example, decalintetracid A and B, isolated from Fusarium sp., demonstrated phytotoxic effects on the weed Amaranthus retroflexus. nih.gov Naphthoquinone derivatives like 6-hydroxy-astropaquinone B and astropaquinone D were phytotoxic to lettuce seedlings. nih.gov Furthermore, certain β-resorcylic acid derivatives have shown dose-dependent growth inhibitory effects against the grass weed Digitaria ciliaris. researchgate.net

Conversely, other related compounds can act as plant growth promoters. The same study that identified inhibitory β-resorcylic acid derivatives also found compounds that stimulated root elongation in lettuce (Lactuca sativa). researchgate.net This dual activity highlights the complexity of these molecules' interactions with plant hormonal pathways. nih.gov The effects of these compounds are often mediated by their interaction with natural plant hormones such as auxins, which control root growth, and gibberellins, which regulate cell elongation. oregonstate.edu

Molecular Mechanisms of Bioactivity, including Protein-Ligand Interactions and Cellular Pathways

The biological activity of this compound derivatives is fundamentally driven by their interactions with specific protein targets, which in turn modulates cellular pathways. The nature of these protein-ligand interactions is dictated by the molecule's three-dimensional structure and chemical properties.

Key interactions that stabilize the binding of a ligand to a protein's active or allosteric site include:

Hydrophobic Interactions: The long, aliphatic trimethylundecene chain is inherently hydrophobic. This allows it to fit into hydrophobic pockets of target proteins, displacing water molecules and leading to a thermodynamically favorable interaction. nih.gov This is a major driving force for binding. nih.govmdpi.com

Hydrogen Bonds: Functional groups such as hydroxyls (-OH) and carboxylates (-COOH) often present on these derivatives are crucial for forming specific hydrogen bonds with amino acid residues in the protein target. nih.gov As seen with Nahuoic acid A and SETD8, these directional bonds provide specificity and increase binding affinity.

The inhibition of the SETD8 enzyme by Nahuoic acid A serves as a clear example of a molecular mechanism. By competitively binding to the SAM cofactor site, it blocks the transfer of a methyl group to histone H4. The downstream consequence of this single molecular event is the alteration of the epigenetic landscape, leading to changes in gene expression that can halt cell proliferation and induce cell death. nih.gov

In the case of antimicrobial activity, the mechanism involves disruption of cellular structures rather than a single enzyme target. The lipophilic nature of the trimethylundecene chain facilitates insertion into the lipid bilayer of the fungal or bacterial cell membrane. This disrupts the membrane's integrity, leading to increased permeability, loss of essential ions and metabolites, and ultimately, cell lysis. nih.govwikipedia.org

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological effect. For derivatives of this compound, SAR investigations help to identify the key structural features responsible for their potency and selectivity.

In Anti-Cancer Activity: The SAR of Nahuoic acid A highlights the importance of both the trimethylundecene side chain and the octahydronaphthalene core. The long, unsaturated side chain is thought to position the molecule correctly within the hydrophobic binding pocket of SETD8, while the hydroxyl and carboxylate groups on the core structure are essential for forming the specific hydrogen bonds that anchor it in place. Variations in the integracide family also demonstrate SAR; small modifications to the core structure or substituent groups lead to significant differences in their cytotoxic potency and selectivity against various cancer cell lines like BT-549 and SKOV-3. researchgate.net

In Anti-Microbial Activity: For antimicrobial and antifungal effects, the length and saturation of the aliphatic chain are critical. A SAR study on related lipid-like molecules, palmitoyl (B13399708) thymidine (B127349) derivatives, showed that increasing the length of the acyl chain enhanced antibacterial and antifungal efficacy. mdpi.com This suggests that the lipophilicity conferred by the long chain is a key determinant for membrane disruption. The presence and position of polar functional groups can also modulate activity by influencing how the molecule orients itself within the cell membrane.

Emerging Research Directions and Future Perspectives for 2,6,10 Trimethylundec 5 Ene

Exploration in Advanced Materials Science and Polymer Chemistry

The unique chemical structure of 2,6,10-trimethylundec-5-ene, characterized by its aliphatic backbone and a reactive double bond, presents intriguing possibilities for its use as a monomer or a modifying agent in polymer synthesis. Research into other terpenes has demonstrated their potential as renewable feedstocks for creating novel polymers with unique thermal and mechanical properties. The incorporation of the bulky trimethylundecyl group from this compound into a polymer chain could impart increased hydrophobicity, altered glass transition temperatures, and enhanced solubility in nonpolar solvents.

Future research could focus on the polymerization of this compound through various mechanisms, such as cationic or free-radical polymerization, to produce new homopolymers and copolymers. Furthermore, its potential as a reactive plasticizer or a building block for biodegradable polyesters and polyamides warrants investigation.

| Potential Application Area | Anticipated Research Focus | Possible Outcome |

| Bioplastics | Use as a monomer in the synthesis of biodegradable polymers. | Development of sustainable plastics with tailored properties. |

| Elastomers | Incorporation into synthetic rubber formulations. | Enhancement of flexibility and thermal stability of elastomers. |

| Coatings and Adhesives | Functionalization to create novel resins and binders. | Formulation of high-performance, bio-based coatings and adhesives. |

Bio-inspired Synthesis and Biomimetic Chemistry for Novel Analogs

The natural world is a rich source of complex molecules, and the biosynthesis of terpenes offers a blueprint for developing novel and efficient synthetic strategies. Bio-inspired synthesis of this compound and its analogs could involve mimicking the enzymatic cyclization and rearrangement reactions that occur in organisms. Such approaches often lead to higher yields and stereoselectivity compared to traditional synthetic methods.

Future research is likely to explore the use of enzyme mimics and biomimetic catalysts to construct the this compound skeleton from simple precursors. Moreover, by studying the structure-activity relationships of related natural products, chemists can design and synthesize novel analogs of this compound with enhanced biological activities or unique sensory properties.

| Synthetic Strategy | Research Objective | Potential Advantage |

| Enzyme Mimics | Development of catalysts that mimic the function of terpene synthases. | High stereoselectivity and reduced need for protecting groups. |

| Cascade Reactions | Design of one-pot reactions that form multiple bonds in a single operation. | Increased efficiency and reduced waste generation. |

| Structure-Activity Relationship Studies | Synthesis of a library of analogs with systematic structural modifications. | Identification of key structural features for desired properties. |

Biotechnological Production and Metabolic Engineering for Sustainable Sourcing

As the demand for sustainably sourced chemicals grows, biotechnological production methods offer a promising alternative to traditional chemical synthesis. Metabolic engineering of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, could be harnessed to produce this compound from renewable feedstocks like glucose. This would involve the introduction and optimization of biosynthetic pathways capable of assembling the sesquiterpenoid backbone.

Future research will likely focus on identifying the specific enzymes responsible for the synthesis of this compound in nature, if any, or engineering known terpene synthases to produce this specific isomer. Optimizing fermentation conditions and downstream processing will also be crucial for achieving economically viable production titers.

| Research Area | Key Objective | Potential Impact |

| Pathway Discovery | Identification and characterization of the biosynthetic pathway. | Enables the transfer of the pathway to a microbial host. |

| Enzyme Engineering | Modification of terpene synthase enzymes to improve product specificity and yield. | Increased production of the target molecule. |

| Fermentation Optimization | Development of optimal growth and production conditions for the engineered microorganism. | Lowering the cost of production for industrial-scale applications. |

Development of Novel Analytical Tools for Trace Analysis in Complex Systems

The detection and quantification of volatile and semi-volatile organic compounds like this compound in complex matrices, such as environmental samples or biological fluids, require highly sensitive and selective analytical methods. While standard techniques like gas chromatography-mass spectrometry (GC-MS) are applicable, there is a continuous drive to develop more rapid and field-deployable tools.

Emerging research directions in this area include the development of novel sorbent materials for solid-phase microextraction (SPME) to preconcentrate this compound from a sample, enhancing detection limits. Additionally, the exploration of sensor-based technologies, such as electronic noses, could provide real-time monitoring capabilities.

| Analytical Technique | Research Focus | Advantage |

| Solid-Phase Microextraction (SPME) | Development of novel fiber coatings with high affinity for acyclic sesquiterpenoids. | Improved sensitivity and selectivity for trace analysis. |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Application of GCxGC for the separation of this compound from complex mixtures. | Enhanced peak capacity and resolution of isomers. |

| Sensor Technologies | Design of chemical sensors for the specific detection of this compound. | Potential for real-time and in-situ measurements. |

Interdisciplinary Research Opportunities in Chemical Biology and Environmental Science

The structural similarities between this compound and known semiochemicals suggest its potential role in chemical communication between organisms. Interdisciplinary research at the interface of chemistry and biology could uncover its function as a pheromone, allomone, or kairomone in various ecosystems. Such discoveries could have applications in pest management and the conservation of endangered species.

In environmental science, this compound could serve as a biomarker for specific biological processes or as a tracer for environmental pollution. Understanding its atmospheric chemistry, biodegradation pathways, and ecotoxicity will be crucial for assessing its environmental fate and impact.

| Research Field | Potential Role of this compound | Application |

| Chemical Ecology | Pheromone or other semiochemical. | Development of novel pest control strategies. |

| Biogeochemistry | Biomarker for specific microbial or plant species. | Monitoring of ecosystem health and biodiversity. |

| Atmospheric Chemistry | Precursor to secondary organic aerosols. | Understanding its impact on air quality and climate. |

Q & A

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR and GC-MS results)?

- Methodological Answer : Contradictions may stem from sample degradation, impurities, or instrumental artifacts. Re-run analyses under inert atmospheres (N₂/Ar) to prevent oxidation. Use deuterated solvents for NMR to avoid signal overlap. Cross-validate with alternative techniques (e.g., high-resolution MS for molecular formula confirmation). If discrepancies persist, apply principal component analysis (PCA) to identify outlier datasets .

Guidelines for Reproducibility

- Reagent Documentation : Specify manufacturer, catalog number, purity, and lot number (e.g., Sigma-Aldrich, #T6789, ≥99%, Lot: BCBT1234) .

- Statistical Reporting : Include error margins (SD/SE) and sample size (n ≥ 3). Use ANOVA for multi-group comparisons .

- Data Archiving : Raw spectra, chromatograms, and computational input files should be archived in supplemental materials or repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.